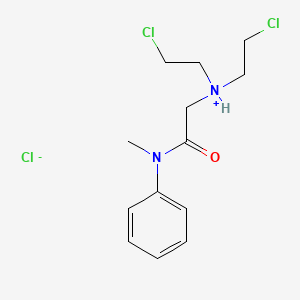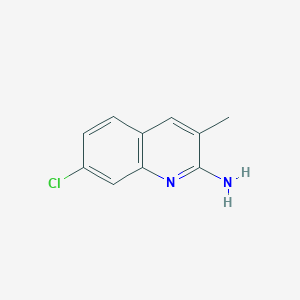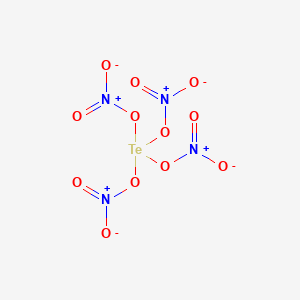![molecular formula C28H37N5O2S B13735358 3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of XAF-1407 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is then functionalized with various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods for XAF-1407 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.
Análisis De Reacciones Químicas
XAF-1407 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: XAF-1407 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the molecule are replaced with different groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
XAF-1407 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
XAF-1407 exerts its effects by selectively inhibiting the acetylcholine-activated inward rectifier potassium current (IKACh). This inhibition prolongs the atrial effective refractory period and reduces atrial fibrillatory rate, thereby preventing and terminating atrial fibrillation . The molecular targets of XAF-1407 include ion channels formed by Kir3.1/3.4 heterotetramers and Kir3.4 homotetramers, which carry the IKACh current .
Comparación Con Compuestos Similares
XAF-1407 is unique in its high selectivity and potency as an IKACh inhibitor. Similar compounds include:
Vernakalant: An antiarrhythmic drug that inhibits the fast sodium current and several potassium currents.
Dronedarone: Another antiarrhythmic agent with a broader spectrum of action, but less selective for IKACh compared to XAF-1407.
The uniqueness of XAF-1407 lies in its targeted inhibition of IKACh, which minimizes potential side effects and enhances its efficacy in treating atrial fibrillation.
Propiedades
Fórmula molecular |
C28H37N5O2S |
|---|---|
Peso molecular |
507.7 g/mol |
Nombre IUPAC |
3-methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol |
InChI |
InChI=1S/C28H37N5O2S/c1-28(34)18-33(19-28)27-23(22-7-3-2-4-8-22)24-25(29-20-30-26(24)36-27)32-13-9-21(10-14-32)17-35-16-15-31-11-5-6-12-31/h2-4,7-8,20-21,34H,5-6,9-19H2,1H3 |
Clave InChI |
AVTFTJSBFXQTLR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=C(C3=C(N=CN=C3S2)N4CCC(CC4)COCCN5CCCC5)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




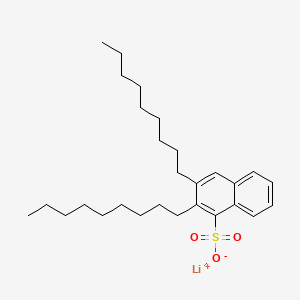
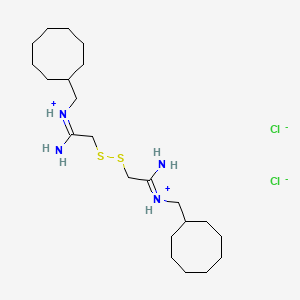

![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
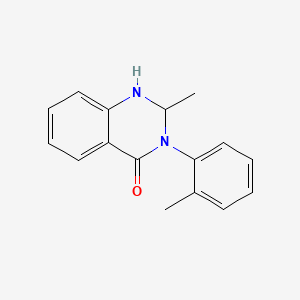
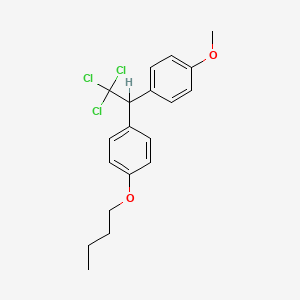
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
